molecular formula C7H5BrN2 B168645 2-Amino-3-bromobenzonitrile CAS No. 114344-60-4

2-Amino-3-bromobenzonitrile

Cat. No. B168645
M. Wt: 197.03 g/mol
InChI Key: RTIWACSVMFUEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-bromobenzonitrile is an organic compound with the molecular formula C7H5BrN2 . It is a heterocyclic building block that has been used in the synthesis of copper-ligand coordination complexes and 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one-based multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-bromobenzonitrile consists of a benzene ring substituted with an amino group (NH2), a bromo group (Br), and a nitrile group (CN) .

Scientific Research Applications

Synthesis of Substituted 3-Aminoindazoles

A two-step synthesis method for substituted 3-aminoindazoles from 2-bromobenzonitriles was developed, employing a palladium-catalyzed arylation and an acidic deprotection/cyclization sequence. This offers an efficient alternative to the typical S(N)Ar reaction of hydrazine with o-fluorobenzonitriles (Valérie Lefebvre et al., 2010). Similarly, a CuBr-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters and N'-arylbenzohydrazides at 60-90 °C yielded substituted 3-aminoindazoles through a cascade coupling/condensation process (Lanting Xu et al., 2013).

Herbicide Resistance in Transgenic Plants

A bacterial gene, bxn, encoding a specific nitrilase that converts the herbicide bromoxynil (a photosynthetic inhibitor) to its primary metabolite, was used to confer herbicide resistance in transgenic tobacco plants. This approach demonstrates a novel method of achieving herbicide resistance by introducing a detoxification gene in plants (D. Stalker et al., 1988).

Biological Evaluation of Cr(III) Complexes

2-Aminobenzonitrile is used as a starting material for synthesizing biologically active compounds. A study focused on synthesizing, characterizing, and biologically evaluating a binuclear bridged Cr(III) complex containing 2-aminobenzonitrile. This complex exhibited moderate to potential activity against bacteria and fungi, and larger antioxidant activity compared to free ligands (Govindharaju Govindharaju R et al., 2019).

Antibacterial Activity of Silver(I) Complexes

Silver(I) complexes with halo-substituted cyanoanilines, including 4-amino-3-bromobenzonitrile, were synthesized and evaluated for their antibacterial activities. These complexes exhibited significant inhibitory activity against bacterial strains, showcasing the potential of these compounds in antibacterial applications (Wei Qian et al., 2016).

Corrosion Inhibition

2-Aminobenzonitrile derivatives, such as 2-aminobenzene-1,3-dicarbonitriles, were studied for their corrosion inhibition properties on mild steel in acidic medium. The derivatives showed high inhibition efficiency, making them potential candidates for corrosion protection in industrial applications (C. Verma et al., 2015).

Safety And Hazards

2-Amino-3-bromobenzonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-amino-3-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIWACSVMFUEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404303
Record name 2-amino-3-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromobenzonitrile

CAS RN

114344-60-4
Record name 2-amino-3-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-bromobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-bromobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-3-bromobenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-3-bromobenzonitrile
Reactant of Route 4
2-Amino-3-bromobenzonitrile
Reactant of Route 5
2-Amino-3-bromobenzonitrile
Reactant of Route 6
2-Amino-3-bromobenzonitrile

Citations

For This Compound
5
Citations
K Hu, Q Zhen, J Gong, T Cheng, L Qi, Y Shao… - Organic …, 2018 - ACS Publications
… Treatment of 2-amino-3-bromobenzonitrile (1c) with phenylboronic acid and benzaldehyde also proceeded smoothly and gave the desired product 5p in 82% yield. The electronic …
Number of citations: 74 pubs.acs.org
C Alhambra, C Becker, T Blake… - Bioorganic & medicinal …, 2011 - Elsevier
Positive modulators at the benzodiazepine site of α2- and α3-containing GABA A receptors are believed to be anxiolytic. Through oocyte voltage clamp studies, we have discovered two …
Number of citations: 54 www.sciencedirect.com
AR Hernández, ET Kool - Organic letters, 2011 - ACS Publications
… In the end, we found that this could be best accomplished beginning with the synthesis of 2-amino-3-bromobenzonitrile, 9. Jiang and Lai previously reported the synthesis of 2-amino-3-…
Number of citations: 40 pubs.acs.org
AR Hernandez - 2012 - search.proquest.com
This thesis project describes the synthesis and use of size-expanded ribonucleic acids (xRNAs) as unnatural components in small interfering RNAs (siRNAs), which serve as a novel set …
Number of citations: 0 search.proquest.com
R Mal - 2010 - rucore.libraries.rutgers.edu
©[2010] Rudrajit Mal ALL RIGHTS RESERVED Page 1 ©[2010] Rudrajit Mal ALL RIGHTS RESERVED Page 2 Development of Novel Bimetallic Chiral Complexes & Formation of Cyclic …
Number of citations: 0 rucore.libraries.rutgers.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.